ALDOXORUBICIN -

ALDOXORUBICIN

Catalog Number: EVT-1545897
CAS Number:
Molecular Formula: C37H42N4O13
Molecular Weight: 750.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aldoxorubicin is a 6-maleimidocaproyl hydrazone derivative prodrug of the anthracycline antibiotic doxorubicin (DOXO-EMCH) with antineoplastic activity. Following intravenous administration, aldoxorubicin binds selectively to the cysteine-34 position of albumin via its maleimide moiety. Doxorubicin is released from the albumin carrier after cleavage of the acid-sensitive hydrazone linker within the acidic environment of tumors and, once located intracellularly, intercalates DNA, inhibits DNA synthesis, and induces apoptosis. Albumin tends to accumulate in solid tumors as a result of high metabolic turnover, rapid angiogenesis, hypervasculature, and impaired lymphatic drainage. Because of passive accumulation within tumors, this agent may improve the therapeutic effects of doxorubicin while minimizing systemic toxicity.
Synthesis Analysis

Methods and Technical Details

Aldoxorubicin is synthesized through the modification of doxorubicin by attaching a hydrazone derivative. The synthesis typically involves the following steps:

  1. Formation of the Linker: A hydrazone bond is created between doxorubicin and a linker molecule, such as 6-maleimidocaproic acid. This linker is crucial for the subsequent binding to serum albumin.
  2. Purification: The resultant compound is purified using chromatographic techniques, often employing high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.
  3. Characterization: The synthesized aldoxorubicin is characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving aldoxorubicin occurs when it enters the bloodstream. Upon intravenous infusion, aldoxorubicin binds rapidly to human serum albumin via thiol-maleimide chemistry. This binding is critical as it protects the drug from rapid metabolism and enhances its distribution to tumor sites.

  1. Binding Reaction: The thiol group on cysteine-34 of serum albumin reacts with the maleimide group on aldoxorubicin, forming a stable thioether bond.
  2. Release Mechanism: Under acidic conditions (e.g., within tumor microenvironments or lysosomes), aldoxorubicin undergoes hydrolysis, releasing free doxorubicin, which exerts cytotoxic effects on cancer cells .
Mechanism of Action

Process and Data

Aldoxorubicin's mechanism of action involves several steps:

  1. Binding to Serum Albumin: After administration, aldoxorubicin binds to serum albumin in circulation, which extends its half-life (approximately 158 hours at neutral pH).
  2. Targeted Delivery: The drug-albumin complex preferentially accumulates in tumor tissues due to enhanced permeability and retention effects.
  3. Release of Doxorubicin: Once inside the acidic environment of tumor cells or lysosomes, the hydrazone bond hydrolyzes, releasing free doxorubicin.
  4. Cytotoxic Activity: Free doxorubicin intercalates into DNA, inhibiting topoisomerase II and disrupting DNA replication and transcription, leading to cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aldoxorubicin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a yellow powder.
  • Solubility: Soluble in water at physiological pH; solubility may vary under different pH conditions.
  • Stability: Stable under neutral conditions but decomposes under acidic conditions, leading to the release of doxorubicin.
  • Half-life: Approximately 158 hours in neutral pH; significantly shorter (3.2 hours) in acidic environments .
Applications

Scientific Uses

Aldoxorubicin has been primarily investigated for its applications in oncology:

Chemical Structure and Molecular Design of Aldoxorubicin

Structural Derivation from Doxorubicin: Hydrazone Linker and Maleimide Functionalization

Aldoxorubicin (INNO-206, DOXO-EMCH) is a prodrug engineered by modifying the anthracycline doxorubicin through site-specific conjugation. The core structure retains doxorubicin’s tetracyclic aglycone and aminosugar moieties, essential for DNA intercalation and topoisomerase II inhibition [1] [8]. Modifications occur at the C-13 keto group, where an acid-sensitive hydrazone linker is introduced. This linker is covalently connected to a maleimide-terminated 6-carbon spacer (6-maleimidocaproyl), forming the complete (6-maleimidocaproyl)hydrazone derivative [1] [7]. The maleimide group serves as a thiol-reactive "handle," enabling targeted binding to endogenous albumin (Figure 1). The hexanoic acid spacer (caproyl) balances reactivity and steric accessibility, optimizing both albumin binding and drug release kinetics [1] [4].

Table 1: Structural Components of Aldoxorubicin

ComponentChemical GroupRole in Prodrug Design
Anthracycline CoreDoxorubicinCytotoxic warhead; inhibits DNA topology and induces apoptosis
Acid-Sensitive LinkerHydrazone (C=N-NH-)Cleaved in acidic environments (e.g., tumor tissue, lysosomes) to release free doxorubicin
Spacer Unit6-Maleimidocaproyl (C6)Optimizes distance between maleimide and hydrazone; minimizes steric hindrance
Targeting MoietyMaleimideForms irreversible thioether bond with Cys-34 of serum albumin

Acid-Sensitive Linker Chemistry: Stability and Cleavage Mechanisms

The hydrazone linker (–NH–N=C–) is pivotal for aldoxorubicin’s tumor-targeted activation. This bond exhibits high stability at physiological pH (7.4), with <5% doxorubicin release over 24 hours in plasma, ensuring minimal off-target toxicity during systemic circulation [1] [8]. Under acidic conditions (pH ≤ 5.0), however, the hydrazone undergoes rapid hydrolysis, releasing native doxorubicin. This pH-dependent cleavage leverages the acidic tumor microenvironment (pH 6.5–7.0) and lysosomal compartments (pH 4.5–5.0) of cancer cells [4] [8]. The mechanism involves protonation of the imine nitrogen, followed by nucleophilic water attack, culminating in carbon–nitrogen bond cleavage (Figure 2). Studies using 13C-labeled aldoxorubicin confirm >90% drug release within 2 hours at pH 5.0, contrasting with <3% at pH 7.4 [4].

Table 2: Hydrazone Linker Stability and Drug Release Kinetics

pHEnvironmentDoxorubicin Release (1 h)Doxorubicin Release (2 h)Clinical Implication
7.4Plasma/physiological1.9–2.3%3.1–3.5%Minimal premature release; systemic safety
5.0Tumor lysosomes/tissue25–28%44–45%Targeted activation at disease sites

Covalent Binding to Serum Albumin: Role of Cysteine-34 Thiol Group

Upon intravenous administration, aldoxorubicin’s maleimide group undergoes rapid Michael addition with the thiol (–SH) of cysteine-34 (Cys-34) in circulating human serum albumin (HSA) [1] [3] [8]. Cys-34 is uniquely reactive due to its low pKa (~5.0) and solvent accessibility in subdomain IA of albumin, accounting for ~80% of free thiols in plasma [1] [3]. This conjugation forms a stable thioether adduct within minutes, achieving >95% binding efficiency [1] [8]. The reaction proceeds via nucleophilic attack of the thiolate anion on the maleimide’s electron-deficient double bond, yielding a covalent albumin–aldoxorubicin conjugate (Figure 3). Importantly, 13C-NMR studies using isotope-labeled aldoxorubicin confirm exclusive binding to Cys-34, with no detectable conjugation to lysine residues, even under reducing conditions [4]. This selectivity maximizes tumor delivery via albumin’s natural accumulation in malignancies through the Enhanced Permeability and Retention (EPR) effect.

Albumin Binding Reaction:$$\text{Maleimide-aldoxorubicin} + \text{Albumin-Cys34-SH} \rightarrow \text{Albumin-Cys34-S-CH(CO)NH-aldoxorubicin}$$

Synthesis and Optimization of the (6-Maleimidocaproyl) Hydrazone Conjugate

The synthesis of aldoxorubicin involves sequential reactions to integrate the hydrazone linker, spacer, and maleimide group (Figure 4):

  • Doxorubicin Hydrazonation: Doxorubicin reacts with succinic dihydrazide to form the C-13 hydrazone derivative [7].
  • Spacer Incorporation: 6-Maleimidocaproic acid (EMCH) is activated as an N-hydroxysuccinimide ester (NHS-ester) and coupled to the hydrazone’s terminal amine [1] [7].
  • Purification: The crude product is purified via precipitation and chromatography to remove unreacted intermediates [7].

Spacer length optimization revealed that C6 (6-carbon) maximizes in vivo efficacy. Comparative studies of maleimide spacers (C2–C7) demonstrated that C6:

  • Enhances albumin binding kinetics (association rate: 1.5× faster than C2) [1].
  • Improves tumor drug release due to optimal steric flexibility [1] [3].
  • Delivers superior antitumor activity in murine models (renal, breast carcinomas) versus shorter/longer spacers [1].

Maleimide stability during synthesis is critical. Alkaline conditions (pH >8.0) or prolonged storage can hydrolyze maleimide to maleamic acid, reducing thiol reactivity. Thus, reactions are conducted at pH 6.5–7.5, and products are lyophilized for storage [3] [7].

Table 3: Impact of Spacer Length on Aldoxorubicin Efficacy

Spacer LengthAlbumin Binding RateTumor Drug ReleaseRelative Antitumor Efficacy
C2 (2-carbon)LowModerate0.7×
C6 (6-carbon)HighOptimal1.0 (Reference)
C7 (7-carbon)ModerateHigh0.8×

Properties

Product Name

ALDOXORUBICIN

IUPAC Name

N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C37H42N4O13

Molecular Weight

750.7 g/mol

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)

InChI Key

OBMJQRLIQQTJLR-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.